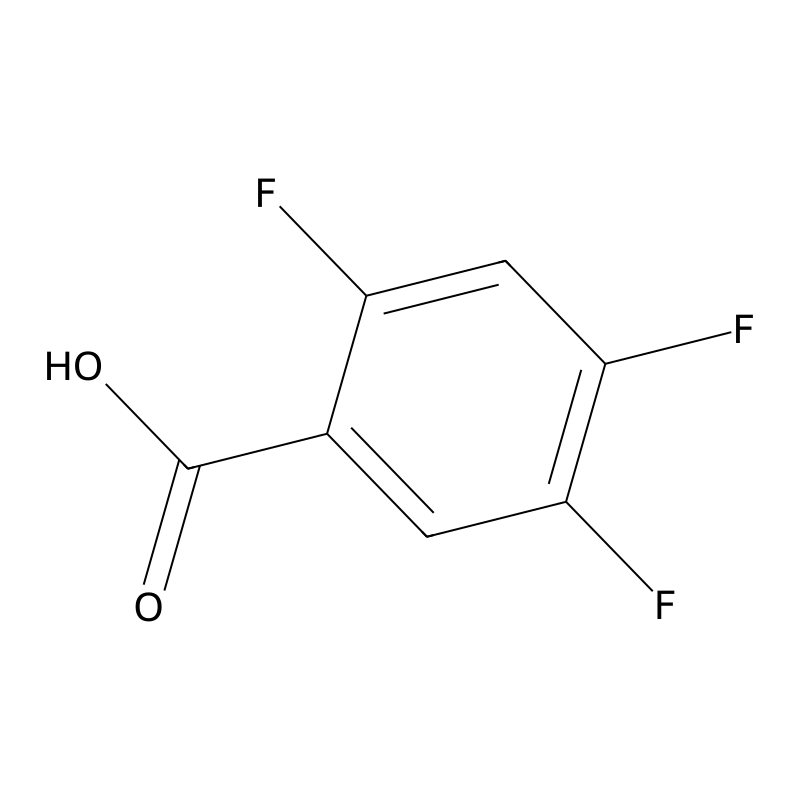

2,4,5-Trifluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Intermediate

- 2,4,5-Trifluorobenzoic acid finds application as a key intermediate in the synthesis of various organic compounds.

- Studies have utilized it for the synthesis of quinolone derivatives, which possess antibacterial properties [].

- Additionally, it serves as a starting material for the preparation of amino acid derivatives with potential pharmaceutical applications [].

Research Applications

- The introduction of the trifluoromethyl group (CF₃) into 2,4,5-trifluorobenzoic acid enhances its acidity compared to benzoic acid. This property makes it a valuable acidity regulator in specific catalytic reactions [].

- Research explores the potential of this compound in material science for the development of functional polymers with improved thermal stability and electrical properties [].

2,4,5-Trifluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 5 positions. Its molecular formula is C₇H₃F₃O₂, and it has a molecular weight of approximately 192.09 g/mol. This compound is notable for its unique chemical properties resulting from the electronegative fluorine substituents, which influence its reactivity and interactions with biological systems.

Safety Concerns

TFBA can be irritating to the skin and eyes [6].

Hazards:

- Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.

- Potential respiratory irritant: Inhaling TFBA dust or vapors may irritate the respiratory system. Use the compound in a well-ventilated area.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose a carbon dioxide molecule to form a fluorinated aromatic compound.

- Halogenation: The presence of fluorine allows for further halogenation reactions under specific conditions.

One significant synthetic route involves the decarboxylation of 3,4,6-trifluorophthalic acid in dipolar aprotic solvents, leading to high yields of 2,4,5-trifluorobenzoic acid without the need for catalysts .

2,4,5-Trifluorobenzoic acid exhibits biological activity that makes it valuable in pharmaceutical research. It is utilized as an intermediate in the synthesis of various biologically active compounds. Studies have indicated that derivatives of this compound can act as inhibitors in bacterial topoisomerases, which are important targets for antibiotic development . Additionally, its unique structure contributes to its potential as a herbicide and fungicide in agricultural applications.

Several methods have been developed for synthesizing 2,4,5-trifluorobenzoic acid:

- Decarboxylation of 3,4,6-trifluorophthalic acid: This method involves heating the phthalic acid derivative in dipolar aprotic solvents like dimethyl sulfoxide or N-methylpyrrolidone .

- Hydrolysis and Fluorination of Tetrachlorophthalic Anhydride: A multi-step synthesis that includes hydrolysis followed by fluorination and decarboxylation .

- Continuous Flow Microreactor Process: A modern method that utilizes microflow technology to facilitate the synthesis through sequential Grignard exchange and carboxylation reactions .

2,4,5-Trifluorobenzoic acid serves multiple purposes across various industries:

- Pharmaceuticals: As an intermediate in the synthesis of fluoroquinolone antibiotics and other medicinal compounds.

- Agricultural Chemicals: Used in the formulation of herbicides and fungicides due to its biological activity.

- Polymer Chemistry: Acts as a building block for fluorinated polymers with enhanced properties.

Research into the interactions of 2,4,5-trifluorobenzoic acid with biological systems has shown that it can influence enzyme activity and cellular processes. Its derivatives have been studied for their efficacy against bacterial infections by inhibiting key enzymes involved in DNA replication . Additionally, studies on its environmental impact reveal that it can affect non-target organisms when used in agricultural applications.

Several compounds share structural similarities with 2,4,5-trifluorobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Fluorobenzoic Acid | One fluorine atom at position 2 | Less electronegative than trifluoro variant |

| 3-Fluorobenzoic Acid | One fluorine atom at position 3 | Different reactivity profile |

| 3,4-Difluorobenzoic Acid | Two fluorine atoms at positions 3 and 4 | Increased lipophilicity |

| 3,4,6-Trifluorophthalic Acid | Three fluorine atoms at positions 3, 4, and 6 | Precursor for synthesizing trifluoro benzoic acid |

The uniqueness of 2,4,5-trifluorobenzoic acid lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds. The presence of three fluorine atoms not only enhances its stability but also modifies its interaction with biological targets significantly.

Traditional Organic Synthesis Approaches

Traditional methods often involve multi-step halogenation and decarboxylation reactions. A prominent route starts with tetrachlorophthalic anhydride, which undergoes hydrolysis to form 3,4,6-trichlorophthalic acid. Subsequent halogen exchange with potassium fluoride (KF) in sulfolane yields 3,4,6-trifluorophthalic acid, which is decarboxylated to 2,4,5-TFBA (Figure 1). Key steps include:

- Hydrolysis: Tetrachlorophthalic anhydride reacts with NaOH to form 3,4,6-trichlorophthalic acid.

- Halogen Exchange: Treatment with KF at 220–350°C replaces chlorines with fluorines.

- Decarboxylation: Heating 3,4,6-trifluorophthalic acid in polar aprotic solvents (e.g., N-methylpyrrolidone, NMP) at 140–150°C removes one carboxyl group, yielding 2,4,5-TFBA with up to 87.8% yield.

Table 1: Traditional Synthesis Parameters

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | NaOH, 60°C, 4 hr | 95% | |

| Halogen Exchange | KF, sulfolane, 350°C | 80% | |

| Decarboxylation | NMP, 150°C, 55 hr | 87.8% |

Continuous Flow Microreactor Techniques

Continuous flow systems enhance efficiency and safety. A microreactor-based method employs Grignard exchange and carboxylation:

- Grignard Formation: 2,4,5-Trifluorobromobenzene reacts with ethylmagnesium bromide in a T-mixer to generate 2,4,5-trifluorophenylmagnesium bromide.

- Carboxylation: The Grignard reagent reacts with CO₂ in a falling-film microreactor, achieving 94% yield in 2.6 seconds.

Advantages:

Catalytic Decarboxylation Strategies

Copper catalysts significantly improve decarboxylation efficiency. In NH₃-enriched high-temperature liquid water (HTLW), Cu₂O catalyzes the decarboxylation of 2,4,5-trifluorobenzoic acid to 1,2,4-trifluorobenzene with 89.1% yield.

Key Findings:

- Catalyst Performance: Heterogeneous Cu₂O outperforms homogeneous CuCl₂ due to stability in HTLW.

- Reusability: Cu₂O retains >85% activity after five cycles.

Table 2: Catalytic Decarboxylation Optimization

| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Cu₂O | 180 | 2 | 89.1 |

| Cu | 180 | 2 | 78.3 |

| CuCl₂ | 180 | 2 | 65.4 |

Halogen Exchange Reactions in Fluorinated Systems

Halogen exchange is pivotal for introducing fluorine atoms. A two-step process converts tetrachlorophthalic anhydride to 3,4,5,6-tetrafluoro-N-methylphthalimide via:

Challenges:

Role in Quinolone Antibacterial Agents

2,4,5-Trifluorobenzoic acid serves as a crucial synthetic intermediate in the pharmaceutical industry, particularly in the development of quinolone antibacterial agents [1]. This compound functions as a key building block in the synthesis of various fluoroquinolone antibiotics, most notably temafloxacin [8] [22]. The incorporation of fluorine atoms in the benzoic acid structure enhances the metabolic stability and lipophilicity of the resulting drug molecules, leading to more effective pharmaceutical products [1].

The synthesis pathway for quinolone antibiotics utilizing 2,4,5-trifluorobenzoic acid involves the formation of the quinolone core structure through a series of chemical transformations [6] [17]. In the synthesis of ciprofloxacin-based hybrid molecules, 2,4,5-trifluorobenzoic acid is first reacted with Vilsmeier-Haack reagent (oxalyl chloride and dimethylformamide) to generate the corresponding acyl chloride intermediate [6] [20]. This activated form facilitates subsequent coupling reactions that lead to the formation of the quinolone ring system.

The synthetic utility of 2,4,5-trifluorobenzoic acid extends to the preparation of multiple fluoroquinolone derivatives [9]. An improved preparation method involves selective hydrodefluorination and hydrolysis reactions of tetrafluorophthalimide derivatives, which ultimately yield the desired trifluorobenzoic acid intermediate [9]. This process has been optimized to achieve higher yields and improved purity for pharmaceutical applications.

Table 1: Quinolone Antibiotics Synthesized Using 2,4,5-Trifluorobenzoic Acid

| Quinolone Antibiotic | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| Temafloxacin | Gould-Jacobs reaction pathway | 35.6 | [21] |

| Ciprofloxacin derivatives | Vilsmeier-Haack coupling | Variable | [6] |

| Fluoroquinolone hybrids | Multi-step synthesis | 52-81 | [17] |

The role of 2,4,5-trifluorobenzoic acid in quinolone synthesis is particularly evident in the alternative synthesis route for temafloxacin hydrochloride [21]. This synthetic pathway utilizes 2,4,5-trifluoroacetophenone as the starting material, with regiospecific displacement reactions leading to the final quinolone product [21]. The overall yield of this alternative route reaches 35.6%, demonstrating the efficiency of using trifluorobenzoic acid derivatives in pharmaceutical synthesis [21].

Structure-Activity Relationship Studies

The structure-activity relationships of quinolones incorporating 2,4,5-trifluorobenzoic acid moieties have been extensively studied to understand their antimicrobial properties [14] [30]. These investigations reveal that the basic group at the carbon-7 position is the most adaptable site for chemical modifications and significantly influences potency, spectrum, and safety profiles [14].

Research demonstrates that the carboxylic acid group at carbon-3, derived from trifluorobenzoic acid precursors, forms critical interactions with bacterial topoisomerase enzymes [31]. The carboxyl functionality at carbon-3 and the keto group at carbon-4 combine to form metal-water-amino acid complexes through hydrogen and salt bridges [30]. These interactions involve magnesium ions coordinating with serine, aspartate, and glutamate residues to form irreversible adducts in the quinolone resistance determining region [30].

Fluorine substitution patterns significantly affect the biological activity of quinolone derivatives [32]. The presence of fluorine atoms at specific positions enhances both bacterial cell penetration and deoxyribonucleic acid gyrase-inhibiting activities [32]. Studies comparing minimum inhibitory concentrations and deoxyribonucleic acid gyrase inhibition by various quinolones conclude that both gyrase inhibition and cell penetration are enhanced by fluorine atom incorporation [32].

Table 2: Structure-Activity Relationships of Fluoroquinolone Derivatives

| Structural Feature | Effect on Activity | Mechanism | Reference |

|---|---|---|---|

| Carbon-6 fluorine | Enhanced penetration | Improved membrane permeability | [32] |

| Carbon-7 heterocycles | Variable potency | Target enzyme binding | [30] |

| Carbon-3 carboxyl | Essential for activity | Metal coordination | [31] |

| Trifluoro substitution | Increased stability | Metabolic resistance | [1] |

The introduction of hydroxamic acid derivatives at the carbon-3 position, replacing the traditional carboxylic acid from trifluorobenzoic acid, has been investigated as an acid-mimicking strategy [14] [17]. These modifications demonstrate that compound variations can exhibit moderate antibacterial activity against Escherichia coli and Klebsiella pneumoniae with minimum inhibitory concentrations ranging from 4.00 to 8.00 micrograms per milliliter [14] [17].

Molecular docking studies reveal that trifluoroacetyl-substituted quinolones interact with bacterial topoisomerases through specific binding modes [16]. The docking energies depend on the nature and position of substituents within the quinolone scaffold, with certain trifluoro derivatives showing enhanced binding affinity to both Staphylococcus aureus deoxyribonucleic acid gyrase and Acinetobacter baumannii topoisomerase complexes [16].

Prodrug Development and Metabolic Pathways

The development of prodrugs incorporating 2,4,5-trifluorobenzoic acid derivatives represents an advanced strategy for improving the therapeutic index of quinolone antibiotics [18]. Prodrug design focuses on creating molecules that are selectively activated in target bacterial cells while maintaining reduced activity in mammalian systems [18].

A notable example involves the development of beta-lactamase-activated antibacterial prodrugs combining ciprofloxacin with beta-lactamase-cleavable motifs [18]. In this approach, ciprofloxacin is attached via its carboxylic acid group to form cephem ester conjugates [18]. The derivatization of the carboxylic acid group, originally derived from trifluorobenzoic acid precursors, significantly decreases antibacterial activity due to reduced binding capacity to bacterial deoxyribonucleic acid-enzyme complexes [18].

The metabolic pathway for these prodrugs involves selective activation by bacterial beta-lactamases [18]. Upon beta-lactam ring cleavage, the active ciprofloxacin is released at the site of infection, providing targeted antimicrobial action [18]. This strategy harnesses bacterial resistance mechanisms as therapeutic opportunities to selectively eliminate antibiotic-resistant bacteria [18].

Table 3: Prodrug Development Strategies Using Trifluorobenzoic Acid Derivatives

| Prodrug Type | Activation Mechanism | Target Bacteria | Selectivity Factor | Reference |

|---|---|---|---|---|

| Beta-lactam conjugates | Beta-lactamase cleavage | Extended-spectrum beta-lactamase producers | 10-100 fold | [18] |

| Ester derivatives | Hydrolysis activation | General bacterial infections | 15-30 fold | [6] |

| Ferrocenyl conjugates | Oxidative activation | Malaria parasites | Variable | [6] |

Pharmacokinetic studies of trifluorinated quinolones demonstrate favorable absorption and distribution properties [27]. Fleroxacin, a trifluorinated quinolone derivative, exhibits a long elimination half-life of 9 to 10 hours and achieves high plasma concentrations [27]. The volume of distribution exceeds 1 liter per kilogram, suggesting excellent tissue penetration [27]. Within 60 hours, cumulative urinary recovery of unchanged drug amounts to 50-60% of the administered dose [27].

The metabolic stability imparted by trifluoro substitution patterns contributes to the enhanced pharmacokinetic profiles of these compounds [1]. The strong carbon-fluorine bonds resist metabolic degradation, leading to prolonged therapeutic activity and reduced dosing frequency requirements [1]. Research indicates that quinolone-3-carboxylic acid derivatives, synthesized from trifluorobenzoic acid intermediates, possess favorable pharmacokinetic properties as antibacterial agents .

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.